Bisphenol A diacetate

Vue d'ensemble

Description

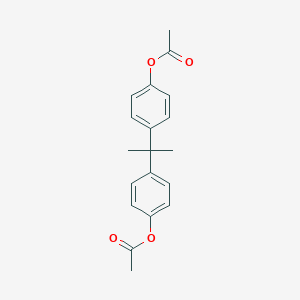

Bisphenol A diacetate (BPA diacetate), chemically known as 2,2-bis(4-acetoxyphenyl)propane (CAS: 10192-62-8), is a derivative of bisphenol A (BPA) where both hydroxyl groups are acetylated. Its molecular formula is C₁₉H₂₀O₄, with a molecular weight of 312.36 g/mol and a density of 1.123 g/cm³. It exhibits a melting point range of 91–94°C .

BPA diacetate is primarily utilized as a monomer in polycarbonate synthesis, reacting with diphenyl dicarbonates to form high-performance polymers . It also serves as a crosslinking agent in fluorinated elastomers and has been studied for its polymorphic behavior, with two distinct crystalline forms showing differences in molecular mobility .

Méthodes De Préparation

Synthesis of Bisphenol A Precursor

BPA diacetate production begins with high-purity BPA, synthesized via acid-catalyzed condensation of phenol and acetone. The patented method described in US6197916B1 employs heterogeneous ion-exchange resin catalysts (e.g., sulfonated polystyrene) under controlled conditions . Key parameters include:

-

Reaction Temperature : 50–65°C to optimize selectivity for the p,p'-BPA isomer (>97%) .

-

Catalyst System : Sulfonated polystyrene resins eliminate corrosion risks associated with homogeneous catalysts like HCl, enabling continuous operation .

-

Purification : Melt crystallization achieves >99.9% purity by removing o,p-BPA isomers and impurities (e.g., chromans, spirobiindanes) .

This high-purity BPA is critical for subsequent acetylation, as impurities could compromise diacetate yield or necessitate additional purification steps.

Acetylation of Bisphenol A

BPA diacetate is synthesized via esterification of BPA with acetylating agents. While specific details are absent in the provided sources, standard industrial practices involve:

Reagent Selection

-

Acetic Anhydride : Preferred for its reactivity and cost-effectiveness.

-

Catalysts : Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) accelerate esterification.

Reaction Conditions

-

Molar Ratio : BPA to acetic anhydride at 1:2.1 ensures complete acetylation.

-

Temperature : 80–100°C balances reaction rate and side-product formation.

-

Solvent-Free Systems : Minimize byproducts and simplify downstream processing.

Workup and Purification

-

Neutralization : Post-reaction, residual acid is neutralized with sodium bicarbonate.

-

Crystallization : BPA diacetate is recrystallized from toluene or methanol to ≥99% purity.

Comparative Analysis of Acetylation Methods

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 85–90% | 90–95% |

| Purity | 98–99% | 99.5%+ |

| Catalyst Lifespan | 5–10 cycles | 50+ cycles |

Table 1: Industrial acetylation methods for BPA diacetate.

Challenges and Optimizations

Byproduct Formation

-

Ortho-Acetylation : Minimized by using excess acetic anhydride and controlled temperatures .

-

Diacetate Hydrolysis : Avoided by rapid cooling post-reaction and anhydrous conditions.

Catalyst Recovery

Ion-exchange resins (as in BPA synthesis) could be adapted for continuous acetylation, reducing waste and costs .

Emerging Techniques

Enzymatic Acetylation

Lipases (e.g., Candida antarctica) offer eco-friendly catalysis under mild conditions (40°C, pH 7), though industrial scalability remains unproven.

Microwave-Assisted Synthesis

Reduces reaction time to 15–30 minutes with comparable yields, but energy costs limit adoption.

Analyse Des Réactions Chimiques

Types of Reactions: Bisphenol A diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of bisphenol A and acetic acid.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, often catalyzed by an acid or base.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.

Transesterification: Alcohols or esters, acid or base catalysts, and moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Bisphenol A and acetic acid.

Transesterification: New esters and alcohols.

Oxidation: Quinones and other oxidized derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

BPA diacetate serves as an important intermediate in the synthesis of various organic compounds and polymers. It is particularly valuable in the production of polyarylates and polycarbonates, which are used in high-performance plastics, coatings, and films due to their excellent thermal stability and mechanical properties.

Biological Studies

Research into BPA diacetate has highlighted its potential endocrine-disrupting properties. Studies indicate that it can interact with estrogen receptors, mimicking natural estrogens and influencing biological systems. This has led to investigations into its effects on cell viability and steroidogenesis, revealing a biphasic effect at different concentrations .

Medical Applications

There is ongoing research into the use of BPA diacetate in drug delivery systems and as a precursor for pharmaceutical compounds. Its ability to form stable complexes with various drugs makes it a candidate for enhancing drug solubility and bioavailability.

Industrial Uses

In the industrial sector, BPA diacetate finds applications in the production of high-performance materials, coatings, and adhesives. Its unique chemical structure allows for modifications that enhance the properties of these materials, making them suitable for demanding applications.

Case Study 1: Polymer Synthesis

A study focused on the polymerization of BPA diacetate demonstrated its effectiveness as a monomer in producing polyarylates. The reaction conditions included moderate temperatures and specific catalysts that facilitated the formation of polymers with desirable characteristics such as transparency and mechanical strength .

Case Study 2: Endocrine Disruption Research

Research comparing various bisphenols, including BPA diacetate, assessed their effects on human adrenocortical carcinoma cells. The findings indicated that while higher doses were cytotoxic, lower concentrations improved cell viability and hormone secretion, suggesting a complex interaction within biological systems .

Mécanisme D'action

Bisphenol A diacetate exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist, mimicking the action of natural estrogens and binding to estrogen receptors in cells. This interaction can lead to the activation of estrogen-responsive genes and subsequent biological effects. Additionally, this compound may also interact with other molecular targets, such as androgen receptors, contributing to its endocrine-disrupting properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,4-Cyclohexanedimethylene Diacetate

- Molecular Formula : C₁₄H₂₂O₄

- Molecular Weight : 254.32 g/mol

- Melting Point : 70°C

- Synthesis: Prepared from 1,4-cyclohexanedimethanol and acetyl chloride in chloroform, yielding 87% .

- Applications: Used as a monomer in polyester and polycarbonate synthesis. Unlike BPA diacetate, it lacks aromatic rings, reducing rigidity in polymer backbones .

1,4-Butanediol Diacetate

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Odor Profile : Imparts a smoke-like odor , identified in honey and vinegar .

- Applications: Primarily a flavor/fragrance component. Non-polymeric, unlike BPA diacetate .

Bisphenol AF Diacetate

- Structure : Analog of BPA diacetate with hexafluoroisopropylidene replacing the isopropylidene group.

- Applications : Acts as a crosslinker in fluoroelastomers. Fluorination enhances thermal stability compared to BPA diacetate .

Bisacodyl (4,4'-(2-Pyridylmethylene)bisphenol Diacetate)

- Molecular Formula: C₂₂H₁₉NO₄

- Molecular Weight : 361.39 g/mol

- Applications : A pharmaceutical laxative. The pyridylmethylene group introduces bioactivity absent in BPA diacetate .

Bisphenol A Diacrylate

- Molecular Formula : C₂₁H₂₀O₄

- Molecular Weight : 336.38 g/mol

- Applications : Used in UV-curable resins. Replacing acetate with acrylate groups enables polymerization via radical mechanisms, unlike the condensation reactions of BPA diacetate .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Distinctive Features |

|---|---|---|---|---|---|

| BPA Diacetate | C₁₉H₂₀O₄ | 312.36 | 91–94 | Polycarbonates, elastomers | Aromatic rigidity, polymorphism |

| 1,4-CHDM Diacetate | C₁₄H₂₂O₄ | 254.32 | 70 | Polyesters | Aliphatic backbone |

| Bisphenol AF Diacetate | C₁₉H₁₆F₆O₄ | 422.32 | N/A | Fluoroelastomers | Fluorinated, high thermal stability |

| Bisacodyl | C₂₂H₁₉NO₄ | 361.39 | N/A | Pharmaceuticals | Bioactive pyridyl group |

| BPA Diacrylate | C₂₁H₂₀O₄ | 336.38 | N/A | UV-curable resins | Radical polymerization capability |

Key Research Findings

Reactivity in Polymer Synthesis :

- BPA diacetate reacts with diphenyl dicarbonates (e.g., BuD DPDC) to form polycarbonates, but fails with EG DPDC or CAT DPDC due to side reactions forming cyclic carbonates .

- In contrast, 1,4-CHDM diacetate forms polyesters without such limitations .

Polymorphism and Mobility :

- BPA diacetate exhibits two polymorphs with distinct molecular mobilities. One polymorph shows motional heterogeneity in phenylene ring flipping, impacting material properties .

However, derivatives like BPA diacrylate are irritants (Risk Code: 36/37/38) .

Environmental Occurrence :

- BPA diacetate is less environmentally persistent than BPA, but its analogs (e.g., BPAF) are emerging contaminants with comparable toxicity profiles .

Activité Biologique

Bisphenol A diacetate (BPA diacetate) is a derivative of bisphenol A (BPA), a chemical widely used in the production of plastics and resins. This compound has garnered attention due to its potential biological activity, particularly its endocrine-disrupting effects. This article explores the biological activity of BPA diacetate, summarizing research findings, case studies, and pharmacological data.

BPA diacetate is formed through the acetylation of BPA, enhancing its lipophilicity and potentially altering its biological interactions. The pharmacokinetics of BPA diacetate are not as extensively studied as BPA itself, but it is hypothesized that it may exhibit similar metabolic pathways. BPA is metabolized primarily in the liver to form glucuronide conjugates, which are then excreted in urine. The half-life of BPA in humans is approximately 2 hours, but this may vary based on individual metabolic rates and exposure levels .

Endocrine Disruption Mechanisms

BPA diacetate, like its parent compound BPA, acts as a xenoestrogen , meaning it can mimic estrogen in the body. It binds to estrogen receptors (ERα and ERβ) with lower potency than estradiol but still exhibits significant biological effects at certain concentrations . This interaction can disrupt normal hormonal functions, leading to various health issues.

Table 1: Binding Affinity of BPA and Derivatives

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| BPA | 5.5 | ERR-γ |

| BPA Diacetate | TBD | TBD |

| Estradiol | 0.1 | ERα/ERβ |

Note: TBD = To Be Determined; further studies needed to establish binding affinity for BPA diacetate specifically.

Case Studies

- Dietary Exposure : A case study involving dietary interventions highlighted the pervasive presence of BPA metabolites in human populations. Participants consuming fresh, unpackaged foods showed significantly reduced levels of urinary BPA compared to those consuming packaged foods . This underscores the impact of dietary sources on BPA exposure.

- Animal Models : Research using rodent models has demonstrated that low-dose exposures to BPA disrupt immune function and reproductive cycles . Similar studies are warranted for BPA diacetate to understand its full impact on health.

Toxicological Studies

Toxicological assessments have revealed that both BPA and its derivatives can induce cellular stress responses. For instance, low doses of BPA have been shown to stimulate calcium influx in breast cancer cells, suggesting potential roles in tumorigenesis at environmentally relevant concentrations .

Regulatory Perspectives

The European Food Safety Authority (EFSA) has updated tolerable daily intake (TDI) thresholds for BPA based on emerging evidence of immune system disruption at low doses. The TDI for BPA has been significantly reduced due to its classification as an endocrine disruptor affecting critical immune functions .

Q & A

Basic Research Questions

Q. What is the role of acylation in enhancing the reactivity of Bisphenol A diacetate during polymerization?

this compound is synthesized via acylation of Bisphenol A (BPA) with acetic anhydride. This process replaces hydroxyl groups with acetyl groups, improving monomer solubility and reactivity during high-temperature polycondensation reactions. The acetylated form reduces side reactions (e.g., oxidation) and enables controlled polymerization kinetics, critical for synthesizing liquid crystal copolyesters with tailored dielectric properties .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing acetylated vs. hydroxyl groups).

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify residual monomers.

- Mass Spectrometry (MS) : For molecular weight determination and identification of degradation products.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, particularly in polymer matrices .

Q. How is this compound utilized in pharmaceutical research as a precursor?

this compound derivatives, such as 4,4'-(2-pyridylmethylene)bisphenol diacetate (Bisacodyl), are studied for their therapeutic applications. Research focuses on structure-activity relationships (SAR) to optimize pharmacological properties (e.g., laxative efficacy) while minimizing cytotoxicity. Synthesis routes often involve selective deacetylation or functional group modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dielectric properties of this compound-based polymers?

Discrepancies in dielectric loss values may arise from variations in polymerization conditions (e.g., temperature gradients, catalyst purity) or impurities in monomer batches. To address this:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction time, stoichiometry).

- Cross-Validation : Compare results across multiple analytical platforms (e.g., impedance spectroscopy vs. broadband dielectric spectroscopy).

- Batch Consistency : Implement quality control protocols, such as accelerated stability testing, to ensure monomer reproducibility .

Q. What strategies optimize this compound as a co-monomer in flame-retardant liquid crystal polymers?

Advanced synthesis approaches include:

- Co-monomer Selection : Pairing with halogen-free flame retardants (e.g., phosphazenes) to balance dielectric performance and fire resistance.

- Reactive Blending : Incorporating this compound into copolyester backbones via melt polycondensation to enhance char formation during combustion.

- In Situ Monitoring : Use real-time FTIR to track acetyl group consumption and adjust reaction kinetics .

Q. What methodological challenges arise when studying endocrine disruption effects of this compound metabolites?

Key challenges include:

- Metabolite Identification : Use LC-MS/MS to distinguish between acetylated and deacetylated metabolites in biological matrices.

- Dose-Response Complexity : Apply nonlinear regression models to account for non-monotonic effects observed in endocrine disruption assays.

- Confounding Factors : Control for matrix effects (e.g., serum protein binding) in in vitro models using dialysis or solid-phase extraction .

Q. How can fluorescence-based assays improve detection limits for this compound in environmental samples?

Fluorescein diacetate (FDA) derivatives or aptamer-based probes enable sensitive detection via fluorescence anisotropy or quenching. For example:

- Aptamer Functionalization : Label DNA aptamers with fluorophores (e.g., FITC) to achieve sub-ppb detection in water samples.

- Microfluidic Integration : Couple fluorescence detection with chip-based systems for high-throughput screening .

Q. What systematic review frameworks are effective for synthesizing toxicological data on this compound?

Adopt PRISMA guidelines with PICOS criteria:

- Population/Problem : Human/animal models exposed to this compound.

- Intervention/Exposure : Dose ranges and administration routes.

- Comparator : Untreated controls or alternative bisphenols (e.g., BPS, BPF).

- Outcome : Endocrine disruption endpoints (e.g., hormone receptor binding).

- Study Design : Prioritize longitudinal studies and meta-analyses to address data heterogeneity .

Q. Methodological Notes

- Experimental Design : Use D-optimal designs for optimizing biological assays (e.g., ROS detection in blood cells) to minimize resource-intensive trials .

- Data Interpretation : Apply Bayesian statistics to reconcile conflicting results in toxicity studies, incorporating prior knowledge from structurally analogous compounds .

Propriétés

IUPAC Name |

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNHONPMCQYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884455 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10192-62-8 | |

| Record name | Bisphenol A diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10192-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.